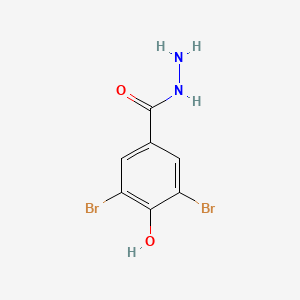

3,5-Dibromo-4-hydroxybenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Dibromo-4-hydroxybenzohydrazide (DBHH) is a chemical compound used in various scientific and industrial applications. It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

A series of hydrazones based on hydrazides of o- and p-hydroxybenzoic acids have been prepared . N-(5-Bromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide has been studied by X-ray diffraction analysis . Its molecule forms a hydrogen bond with a solvating ethanol molecule .Molecular Structure Analysis

The molecular formula of 3,5-Dibromo-4-hydroxybenzohydrazide is C7H6Br2N2O2 . The molecular weight is 309.94 .Chemical Reactions Analysis

The compound 3,5-dibromo-4-hydroxybenzoate (DBHB) is both anthropogenically released into and naturally produced in the environment, and its environmental fate is of great concern . Aerobic and anaerobic reductive dehalogenations are the only two reported pathways for DBHB catabolism . In a study, a new oxidative decarboxylation pathway for DBHB catabolism was identified in a DBHB-utilizing strain, Pigmentiphaga sp. strain H8 .Scientific Research Applications

- DBHBH exhibits antimicrobial activity against bacteria and fungi. Researchers have investigated its potential as an antimicrobial agent in pharmaceuticals, cosmetics, and food preservation .

- DBHBH is used in proteomics studies. It can modify proteins by reacting with amino acid residues, aiding in protein labeling, purification, or cross-linking experiments. Its bromine atoms enhance mass spectrometry detection .

- Chemists employ DBHBH as a building block in organic synthesis. It participates in reactions like acylation, Mannich condensation, and hydrazone formation. Its hydroxybenzohydrazide moiety provides versatility in creating novel compounds .

- DBHBH-based materials exhibit interesting photophysical properties. Researchers have explored its use in photocatalysis, where it can generate reactive species under light irradiation. Additionally, it emits fluorescence, making it useful in sensors and imaging applications .

- DBHBH has been investigated as a corrosion inhibitor for metals. Its hydrazide group can coordinate with metal surfaces, forming protective layers that prevent corrosion. Applications include coatings for pipelines and metal structures .

- Researchers explore DBHBH derivatives for potential drug development. Its structural features make it a promising scaffold for designing bioactive compounds. Investigations include antitumor, anti-inflammatory, and antioxidant properties .

Antimicrobial Properties

Proteomics Research

Organic Synthesis

Photocatalysis and Photoluminescence

Corrosion Inhibition

Medicinal Chemistry

Mechanism of Action

Biochemical Pathways

A new oxidative decarboxylation pathway for 3,5-Dibromo-4-hydroxybenzoate catabolism has been identified in a DBHB-utilizing strain, Pigmentiphaga sp. strain H8 . The gene odcA (orf420), which is essential for the initial catabolism of DBHB, encodes a novel NAD(P)H-dependent flavin monooxygenase that mediates the oxidative decarboxylation of DBHB to 2,6-dibromohydroquinone (2,6-DBHQ) . 2,6-DBHQ is then ring cleaved by the dioxygenase OdcB (Orf425) to 2-bromomaleylacetate, which is finally transformed to β-ketoadipate by the maleylacetate reductase OdcC (Orf426) .

Action Environment

The compound 3,5-dibromo-4-hydroxybenzoate (DBHB) is both anthropogenically released into and naturally produced in the environment . Its environmental fate is of great concern .

Safety and Hazards

properties

IUPAC Name |

3,5-dibromo-4-hydroxybenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2N2O2/c8-4-1-3(7(13)11-10)2-5(9)6(4)12/h1-2,12H,10H2,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDMLROKVHNPFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-4-hydroxybenzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Difluoro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2370887.png)

![Ethyl 2-[(2-{[4-(dimethylamino)phenyl]methylene}hydrazino)carbonyl]-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2370890.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2370891.png)

![4-({5-[(1E)-{[(3-fluorophenyl)methoxy]imino}methyl]pyridin-2-yl}oxy)benzonitrile](/img/structure/B2370892.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2370898.png)

![1-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-3-methylthiourea](/img/structure/B2370901.png)